Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)-

Description

Historical Context and Evolution of 1,3,4-Oxadiazole (B1194373) Research

The exploration of 1,3,4-oxadiazole chemistry has a rich history, with the first preparation of the basic unsubstituted ring accomplished through the thermolysis of N,N'-diformylhydrazine. mdpi.com Early synthetic methods often involved harsh conditions, such as the use of phosphorus pentoxide and polyphosphoric acid at elevated temperatures. mdpi.com Over the decades, research has focused on developing more efficient, high-yield, and environmentally friendly synthetic strategies. eurekaselect.com Significant advancements include the use of microwave radiation to accelerate reactions and the development of one-pot syntheses from readily available starting materials. nih.govmdpi.com The evolution of synthetic methodologies has expanded from simple cyclodehydration reactions of 1,2-diacylhydrazines to sophisticated transition-metal-free oxidative cyclizations and copper-catalyzed processes. nih.govjchemrev.comorganic-chemistry.org This continuous refinement of synthetic routes has been instrumental in unlocking the vast potential of 1,3,4-oxadiazole derivatives in various scientific fields.

Isomeric Forms and Structural Peculiarities of Oxadiazoles

Oxadiazole exists in four isomeric forms, distinguished by the relative positions of the oxygen and nitrogen atoms within the five-membered ring. researchgate.netjchemrev.com These isomers are:

1,2,3-Oxadiazole

1,2,4-Oxadiazole

1,2,5-Oxadiazole (Furazan)

1,3,4-Oxadiazole

Table 1: Isomers of Oxadiazole

| Isomer Name | Ring Structure | Key Features |

| 1,2,3-Oxadiazole |  | Generally unstable and less studied. |

| 1,2,4-Oxadiazole |  | Stable isomer with significant biological activity. nih.govnih.gov |

| 1,2,5-Oxadiazole |  | Also known as furazan; stable and well-studied. nih.gov |

| 1,3,4-Oxadiazole |  | Highly stable and synthetically accessible, with broad applications. nih.govmdpi.comeurekaselect.com |

The 1,3,4-oxadiazole ring is known for its considerable thermal and chemical stability, a feature attributed to its aromaticity. nih.govresearchgate.net This stability allows for a wide range of chemical modifications on substituents attached to the ring without compromising the core structure. The synthetic accessibility of this scaffold is a major reason for its prevalence in chemical research. eurekaselect.com A variety of reliable methods have been established for its synthesis. organic-chemistry.org

One of the most common and traditional methods is the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride, sulfuric acid, or trifluoromethanesulfonic anhydride. nih.govmdpi.com Another widely used approach involves the oxidative cyclization of acylhydrazones, which can be mediated by reagents such as iodine, chloramine-T, or copper salts. nih.govjchemrev.comorganic-chemistry.org The synthesis of 2-amino-1,3,4-oxadiazoles is often achieved through the cyclization of acylsemicarbazides or acylthiosemicarbazides. nih.gov Furthermore, 5-substituted-1,3,4-oxadiazole-2-thiols are readily prepared from the reaction of acylhydrazides with carbon disulfide in a basic medium. nih.govjchemrev.com

Table 2: Common Synthetic Routes to 1,3,4-Oxadiazoles

| Starting Material(s) | Key Reagent(s) | Product Type | Reference |

| 1,2-Diacylhydrazine | POCl₃, H₂SO₄ | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Acylhydrazone | I₂, K₂CO₃, Cu(OTf)₂ | 2,5-Disubstituted-1,3,4-oxadiazole | jchemrev.comorganic-chemistry.org |

| Acylhydrazide + Carbon Disulfide | KOH/Ethanol (B145695) | 5-Substituted-1,3,4-oxadiazole-2-thiol | nih.govjchemrev.com |

| Acylsemicarbazide | Tosyl Chloride, POCl₃ | 2-Amino-5-substituted-1,3,4-oxadiazole | nih.gov |

| Carboxylic Acid + Hydrazide | Various coupling/cyclization agents | 2,5-Disubstituted-1,3,4-oxadiazole | mdpi.com |

Significance of the 1,3,4-Oxadiazole Nucleus in Contemporary Chemical Research

The 1,3,4-oxadiazole scaffold is of immense significance in modern research, primarily driven by its diverse pharmacological activities. jchemrev.comjchemrev.com Derivatives incorporating this ring have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, anticonvulsant, and antitubercular properties. nih.govresearchgate.netmdpi.comeurekaselect.com The favorable pharmacokinetic properties and the ability of the oxadiazole ring to participate in hydrogen bonding contribute to its potent biological activity. nih.govresearchgate.net

In the field of medicinal chemistry, several drugs containing the 1,3,4-oxadiazole moiety have reached the market or are in late-stage clinical development, such as the HIV integrase inhibitor Raltegravir and the anticancer agent Zibotentan. nih.goveurekaselect.com Beyond medicine, 1,3,4-oxadiazole derivatives are utilized in materials science. Their thermal stability and electron-transporting capabilities make them valuable components in the development of organic light-emitting diodes (OLEDs), polymers, and corrosion inhibitors. eurekaselect.com The ongoing discovery of new synthetic methods and biological targets ensures that the 1,3,4-oxadiazole nucleus will remain a focal point of chemical research for the foreseeable future. nih.govresearchgate.netnih.govacs.org

Structure

3D Structure

Properties

CAS No. |

5378-31-4 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

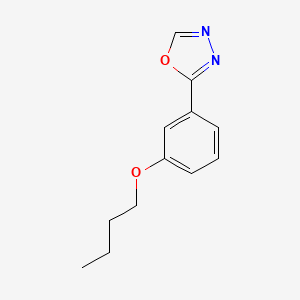

IUPAC Name |

2-(3-butoxyphenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-7-15-11-6-4-5-10(8-11)12-14-13-9-16-12/h4-6,8-9H,2-3,7H2,1H3 |

InChI Key |

IHLRVUVFLZABKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NN=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Substituted 1,3,4 Oxadiazole Derivatives, with Emphasis on the 2 M Butoxyphenyl Moiety

Classical and Conventional Synthetic Routes for 1,3,4-Oxadiazoles

The most established and widely utilized methods for constructing the 1,3,4-oxadiazole (B1194373) core rely on the cyclization of hydrazine (B178648) derivatives. These classical routes are valued for their reliability and the accessibility of starting materials.

Cyclization Reactions of Hydrazides

Hydrazides, particularly acylhydrazides, are fundamental building blocks for the synthesis of 1,3,4-oxadiazoles. The core strategy involves converting the linear hydrazide structure into the cyclic oxadiazole ring through reactions that typically form the O-C2 bond of the heterocycle.

One of the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govmdpi.com This reaction involves the intramolecular removal of a water molecule to facilitate ring closure. The process is typically promoted by strong dehydrating agents. To synthesize a compound with the 2-(m-butoxyphenyl) moiety, one would start with a 1-(m-butoxybenzoyl)-2-acylhydrazine derivative.

A variety of dehydrating agents can be employed for this transformation, each with its own reaction conditions and substrate compatibility. mdpi.com

| Dehydrating Agent | Typical Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Often used as both reagent and solvent, refluxing temperature. | nih.govmdpi.commdpi.com |

| Polyphosphoric Acid (PPA) | High temperatures. | mdpi.com |

| Sulfuric Acid (H₂SO₄) | Concentrated acid, often with heating. | mdpi.com |

| Thionyl Chloride (SOCl₂) | Used to effect cyclization. | mdpi.com |

| Trifluoromethanesulfonic Anhydride | Used with pyridine (B92270) as a base in dichloromethane (B109758) (DCM). | mdpi.com |

The reaction mechanism involves the protonation or activation of one of the carbonyl oxygen atoms by the dehydrating agent, followed by a nucleophilic attack from the other carbonyl oxygen, leading to the cyclized intermediate which then eliminates water to form the stable aromatic 1,3,4-oxadiazole ring.

A prevalent method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of acylhydrazides with carbon disulfide (CS₂) in a basic medium. nih.govjchemrev.comjchemrev.com For the synthesis of a precursor to the target compound, m-butoxybenzoyl hydrazide would be the starting material.

The reaction proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbon of CS₂ in the presence of a base like potassium hydroxide (B78521) in an alcoholic solution. jchemrev.comjchemrev.comimpactfactor.org This forms a potassium dithiocarbazinate salt intermediate. Subsequent heating promotes intramolecular cyclization with the elimination of hydrogen sulfide, followed by acidification to yield the 5-(m-butoxyphenyl)-1,3,4-oxadiazole-2-thiol. jchemrev.comimpactfactor.org These compounds exist in a thiol-thione tautomeric equilibrium. nih.govjchemrev.com

2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized in a one-pot reaction by condensing an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent. researchgate.netresearchgate.net This approach avoids the need to pre-form and isolate the 1,2-diacylhydrazine intermediate. For instance, m-butoxybenzoyl hydrazide could be reacted with another carboxylic acid, or m-butoxybenzoic acid could be reacted with a different acylhydrazide.

The reaction is facilitated by dehydrating agents that promote the initial condensation to the diacylhydrazine, which then undergoes in-situ cyclodehydration. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this purpose. jchemrev.comresearchgate.net Other activating agents, such as 2-chloro-1,3-dimethyl-4,5-dihydroimidazolium chloride, have also been shown to be effective under mild conditions at room temperature. thieme-connect.de

| Dehydrating Agent | Starting Materials | Reference |

| Phosphorus Oxychloride (POCl₃) | Acylhydrazide + Carboxylic Acid | jchemrev.comresearchgate.net |

| Thionyl Chloride (SOCl₂) | Acylhydrazide + Carboxylic Acid | mdpi.com |

| 2-Chloro-1,3-dimethyl-4,5-dihydroimidazolium Chloride | Acylhydrazide + Carboxylic Acid | thieme-connect.de |

Approaches from Semicarbazide (B1199961) and Thiosemicarbazide (B42300) Derivatives

Semicarbazides and thiosemicarbazides serve as valuable precursors for 2-amino- and 2-thiol-1,3,4-oxadiazole derivatives, respectively. These methods often involve cyclization reactions where the carbamoyl (B1232498) or thiocarbamoyl moiety provides the C2 atom of the oxadiazole ring.

Oxidative cyclization is a key strategy for converting semicarbazide and thiosemicarbazide derivatives into the 1,3,4-oxadiazole ring system. This pathway is particularly useful for synthesizing 2-amino-1,3,4-oxadiazoles.

One common approach involves the oxidative cyclization of acylthiosemicarbazides. These intermediates can be prepared by reacting an acylhydrazide with an isothiocyanate. luxembourg-bio.com The subsequent ring closure to the oxadiazole can be achieved using various reagents that promote desulfurization or oxidation. For example, tosyl chloride in the presence of pyridine has been used to mediate the cyclization of acylthiosemicarbazides to yield 2-amino-1,3,4-oxadiazoles. nih.gov Other methods employ reagents like iodine in basic solution or heavy metal salts such as mercuric oxide. luxembourg-bio.comacs.org A regioselective, reagent-based method allows for the cyclization of a thiosemicarbazide intermediate to either a 2-amino-1,3,4-oxadiazole or a 2-amino-1,3,4-thiadiazole (B1665364) depending on the chosen reagent (e.g., EDC·HCl vs. p-TsCl). nih.gov

Another important route is the oxidative cyclization of semicarbazones or thiosemicarbazones, which are formed by the condensation of semicarbazide or thiosemicarbazide with an aldehyde. acs.orgasianpubs.org For the target structure, this would involve condensing m-butoxybenzaldehyde with semicarbazide. The resulting semicarbazone can then be treated with an oxidizing agent to induce cyclization. A variety of oxidants have been successfully used for this transformation.

| Oxidizing Agent | Substrate | Reference |

| Iodine (I₂) | Semicarbazone / Thiosemicarbazone | jchemrev.comacs.org |

| Ceric Ammonium Nitrate (CAN) | Semicarbazone | asianpubs.org |

| Potassium Iodate (KIO₃) | Acylthiosemicarbazide | researchgate.net |

| Lead Tetraacetate (Pb(OAc)₄) | Semicarbazone | asianpubs.org |

These oxidative methods provide a direct route to functionalized 1,3,4-oxadiazoles from readily accessible aldehyde and semicarbazide precursors. acs.orgasianpubs.org

Desulfurization-Cyclization Protocols

A well-established and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the desulfurization-cyclization of 1-acylthiosemicarbazides. This approach offers a reliable pathway to the oxadiazole ring system, often under mild conditions. The general strategy involves the reaction of an acid hydrazide with an isothiocyanate to form the key 1-acylthiosemicarbazide intermediate, which is then cyclized with the aid of a desulfurizing agent.

For the synthesis of 2-(m-butoxyphenyl)-1,3,4-oxadiazole, the logical precursor would be 1-(3-butoxybenzoyl)thiosemicarbazide. This intermediate can be prepared from 3-butoxybenzoyl hydrazide. The subsequent cyclodesulfurization can be achieved using various reagents. Common desulfurizing agents include mercury(II) oxide, lead(II) oxide, and iodine in the presence of a base. More recently, carbodiimides and other coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) have been employed to promote the cyclization under milder conditions. The reaction with TBTU is proposed to proceed through the activation of the sulfur atom of the thiosemicarbazide, facilitating intramolecular cyclization and subsequent elimination of tetramethylthiourea.

The choice of the desulfurizing agent can influence the reaction conditions and yields, as summarized in the table below.

| Desulfurizing Agent | Typical Conditions | Advantages |

| Mercury(II) Oxide | Reflux in ethanol (B145695) | Effective for a range of substrates |

| Lead(II) Oxide | Reflux in ethanol or amyl alcohol | Alternative to mercury salts |

| Iodine/NaOH | Ethanol, reflux | Avoids heavy metal reagents |

| TBTU/DIEA | DMF, 50 °C | Mild conditions, high yields |

Modern and Advanced Synthetic Strategies for 2-Substituted 1,3,4-Oxadiazoles

In recent years, a variety of modern synthetic techniques have been applied to the synthesis of 1,3,4-oxadiazoles, offering advantages such as improved efficiency, reduced reaction times, and more environmentally benign conditions. These advanced strategies are highly applicable to the synthesis of 2-(m-butoxyphenyl)-1,3,4-oxadiazole.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly convergent and atom-economical.

A notable MCR-based approach to 2,5-disubstituted 1,3,4-oxadiazoles involves a sequence of the Ugi-tetrazole reaction followed by the Huisgen rearrangement. The Ugi-tetrazole reaction is a four-component reaction between an aldehyde, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide) to form a 5-substituted-1H-tetrazole.

This tetrazole intermediate can then be N-acylated with an acid chloride, such as 3-butoxybenzoyl chloride. The resulting N-acyltetrazole is unstable and undergoes a Huisgen rearrangement, which involves the elimination of nitrogen gas and subsequent cyclization to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. This metal-free protocol provides a rapid and versatile entry to a wide array of 1,3,4-oxadiazole derivatives.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles. The synthesis of 2-substituted 1,3,4-oxadiazoles is particularly amenable to microwave irradiation.

A common microwave-assisted approach involves the condensation of an aryl hydrazide, such as 3-butoxybenzoyl hydrazide, with a carboxylic acid or an aldehyde, followed by cyclization. For instance, the reaction of 3-butoxybenzoyl hydrazide with an aromatic aldehyde under microwave irradiation can yield an acylhydrazone intermediate, which can then be oxidatively cyclized to the 1,3,4-oxadiazole using a reagent like chloramine-T, also under microwave conditions. Solvent-free microwave-assisted synthesis, where the reactants are adsorbed onto a solid support like silica (B1680970) gel, offers an even more environmentally friendly option.

| Reactants | Catalyst/Reagent | Conditions | Reaction Time |

| Aryl hydrazide, Aromatic aldehyde | DMF (catalytic) | Microwave (300 W) | 3 min |

| Acylhydrazone | Chloramine-T | Microwave (300 W) | 4 min |

| Hydrazide, Carboxylic acid | POCl3 | Microwave | 5-7 min |

Ultrasound-Mediated Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for accelerating the synthesis of 1,3,4-oxadiazoles. Ultrasound irradiation enhances reaction rates through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures.

An example of an ultrasound-assisted synthesis relevant to 2-(m-butoxyphenyl)-1,3,4-oxadiazole is the reaction of 3-butoxybenzoyl hydrazide with carbon disulfide in the presence of a base, which can lead to the formation of a 5-(m-butoxyphenyl)-1,3,4-oxadiazole-2-thiol intermediate. Another approach involves the direct reaction of an aryl hydrazide with an aldehyde under ultrasonic irradiation, which can significantly shorten the reaction time and improve the yield compared to conventional methods. These methods are often performed at ambient temperature and are considered green synthetic procedures.

Catalytic Approaches (e.g., Metal-Catalysis, Clay Catalysis)

The use of catalysts in the synthesis of 1,3,4-oxadiazoles offers several advantages, including increased reaction efficiency, selectivity, and the ability to perform reactions under milder conditions.

Metal-Catalysis: Various transition metal catalysts have been employed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. For example, copper-catalyzed oxidative cyclization of N-arylidenearoylhydrazides is an efficient method. In a hypothetical synthesis of 2-(m-butoxyphenyl)-1,3,4-oxadiazole, one could envision the condensation of 3-butoxybenzoyl hydrazide with an appropriate aldehyde to form the corresponding N-arylidenearoylhydrazide, followed by a copper-catalyzed intramolecular C-H functionalization. Iron(III)-catalyzed oxidative cyclization of aroyl hydrazones in the presence of oxygen also provides a green and efficient route.

Clay Catalysis: Acid-activated clays, such as montmorillonite (B579905) K-10, have been utilized as heterogeneous catalysts for the synthesis of 1,3,4-oxadiazoles. These catalysts are inexpensive, reusable, and environmentally friendly. For the synthesis of 2-(m-butoxyphenyl)-1,3,4-oxadiazole, a mixture of 3-butoxybenzoic acid and a suitable hydrazide could be reacted in the presence of an acid-activated clay under solvent-free conditions or in a high-boiling solvent to effect the cyclodehydration.

Electro-Oxidative Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds. The electro-oxidative synthesis of 2-substituted 1,3,4-oxadiazole derivatives, including those with an m-butoxyphenyl group, can be approached through the oxidative cyclization of corresponding N-acylhydrazones. This method avoids the use of harsh chemical oxidants, aligning with the principles of green chemistry.

A plausible pathway for the electro-oxidative synthesis of 2-(m-butoxyphenyl)-1,3,4-oxadiazole would involve the following steps:

Formation of m-butoxybenzoyl hydrazide: The synthesis begins with the reaction of m-butoxybenzoic acid with hydrazine hydrate (B1144303), typically in the presence of a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acid chloride or ester.

Formation of N-acylhydrazone: The resulting m-butoxybenzoyl hydrazide is then condensed with an aldehyde (e.g., benzaldehyde) to form the corresponding N-acylhydrazone.

Electro-oxidative cyclization: The N-acylhydrazone undergoes anodic oxidation in a suitable electrochemical cell. This process involves the removal of electrons from the hydrazone moiety, leading to the formation of a radical cation, which then undergoes intramolecular cyclization and subsequent aromatization to yield the 2-(m-butoxyphenyl)-1,3,4-oxadiazole.

While specific literature on the electro-oxidative synthesis of 2-(m-butoxyphenyl)-1,3,4-oxadiazole is not abundant, the general methodology for the electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acylhydrazones is well-established. The reaction is typically carried out in an undivided cell with a platinum or carbon anode. The supporting electrolyte is crucial for conductivity, and common choices include lithium perchlorate (B79767) or tetra-n-butylammonium perchlorate in a solvent like acetonitrile (B52724) or methanol. The applied potential is a key parameter that needs to be optimized to achieve high selectivity and yield.

| Parameter | Typical Conditions for Electro-oxidative Cyclization |

| Anode Material | Platinum, Glassy Carbon |

| Solvent | Acetonitrile, Methanol |

| Supporting Electrolyte | Lithium Perchlorate (LiClO4), Tetra-n-butylammonium perchlorate (TBAP) |

| Potential | Controlled potential electrolysis |

| Temperature | Room Temperature |

Regioselective Synthesis of 2-(m-butoxyphenyl)-1,3,4-Oxadiazole

The regioselective synthesis of 2-(m-butoxyphenyl)-1,3,4-oxadiazole is primarily dictated by the choice of the starting materials, ensuring the m-butoxyphenyl group is introduced at the desired position.

The most direct strategy for the regioselective incorporation of the m-butoxyphenyl moiety at the 2-position of the 1,3,4-oxadiazole ring is to start with a precursor that already contains this group. The common and effective approach involves the use of m-butoxybenzoic acid or its derivatives.

The synthesis typically proceeds via the formation of m-butoxybenzoyl hydrazide. This key intermediate can be synthesized by heating m-butoxybenzoic acid with hydrazine hydrate. Alternatively, m-butoxybenzoic acid can be first converted to its methyl or ethyl ester, which then reacts with hydrazine hydrate to yield the hydrazide, often with higher purity and yield.

Once m-butoxybenzoyl hydrazide is obtained, it can be cyclized with various reagents to form the 1,3,4-oxadiazole ring. Common methods include:

Reaction with a carboxylic acid: Reacting m-butoxybenzoyl hydrazide with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) will yield an unsymmetrically 2,5-disubstituted 1,3,4-oxadiazole. To obtain the target compound where the second substituent at the 5-position is, for example, a hydrogen atom, formic acid can be used.

Reaction with an acid chloride or anhydride: Acylating the m-butoxybenzoyl hydrazide with an acid chloride or anhydride, followed by cyclodehydration, is another effective method.

Reaction with orthoesters: Refluxing m-butoxybenzoyl hydrazide with an orthoester, such as triethyl orthoformate, will introduce a hydrogen at the 5-position.

Oxidative cyclization of N-acylhydrazones: As mentioned in the electro-oxidative synthesis section, m-butoxybenzoyl hydrazide can be condensed with an aldehyde to form an N-acylhydrazone, which is then cyclized. This cyclization can also be achieved using chemical oxidants like iodine, N-bromosuccinimide (NBS), or potassium permanganate.

The regioselectivity is ensured because the m-butoxyphenyl group is already part of one of the key building blocks (the hydrazide), and the subsequent cyclization reactions form the 1,3,4-oxadiazole ring in a predictable manner.

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-(m-butoxyphenyl)-1,3,4-oxadiazole. Key parameters that are often optimized include the choice of cyclizing/dehydrating agent, solvent, reaction temperature, and reaction time.

Cyclizing/Dehydrating Agent: The choice of the dehydrating agent for the cyclization of diacylhydrazines (formed in situ from the hydrazide and a carboxylic acid/acid chloride) significantly impacts the reaction outcome. Phosphorus oxychloride (POCl3) is a very common and effective reagent for this transformation. Other reagents that have been successfully used for the synthesis of 2-aryl-1,3,4-oxadiazoles include thionyl chloride (SOCl2), polyphosphoric acid (PPA), and Burgess reagent. The optimal reagent may depend on the specific substituents on the aromatic rings.

Solvent: The choice of solvent depends on the specific reaction and reagents used. For POCl3-mediated cyclizations, the reaction is often carried out neat or in a high-boiling inert solvent like toluene (B28343) or xylene. For other methods, solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) may be employed.

Temperature and Reaction Time: The reaction temperature and duration are critical parameters to control. Many cyclodehydration reactions require elevated temperatures (refluxing conditions) to proceed to completion. However, excessively high temperatures or prolonged reaction times can lead to side product formation and decomposition. Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. Similarly, the use of ultrasound has been shown to improve reaction rates and yields in the synthesis of 2-aryl-1,3,4-oxadiazoles.

Below is a table summarizing typical reaction conditions that can be optimized for the synthesis of 2-aryl-1,3,4-oxadiazoles, which would be applicable to the synthesis of 2-(m-butoxyphenyl)-1,3,4-oxadiazole.

| Method | Cyclizing/Dehydrating Agent | Solvent | Temperature | Typical Yields |

| Conventional Heating | POCl3 | Neat or Toluene | Reflux | 60-90% |

| Conventional Heating | PPA | Neat | 120-160 °C | 50-85% |

| Microwave Irradiation | POCl3 | DMF | 100-150 °C | 75-95% |

| Ultrasound | Various | Acetonitrile | Room Temperature | 80-98% |

By systematically varying these parameters, the synthesis of 2-(m-butoxyphenyl)-1,3,4-oxadiazole can be optimized to achieve high yield and purity, which is essential for its potential applications in various fields of chemistry.

Spectroscopic Elucidation and Structural Characterization of 2 M Butoxyphenyl 1,3,4 Oxadiazole

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Identification of Aromatic and Aliphatic Functional Groups of the Butoxyphenyl Moiety

Researchers interested in this specific molecule are encouraged to perform its synthesis and subsequent spectroscopic characterization to contribute this valuable data to the scientific community.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of novel compounds through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition. For 2-(m-butoxyphenyl)-1,3,4-oxadiazole (C₁₂H₁₄N₂O₂), the theoretical exact mass can be calculated. While the experimental value for this specific compound is not readily found, HRMS analysis of related 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles has demonstrated the capability of this technique to confirm molecular formulas with high accuracy, typically within a few parts per million (ppm) of the calculated value. mdpi.com For instance, the protonated molecule [M+H]⁺ of a related compound was found to be within 0.0002 Da of the calculated mass, confirming its elemental composition. mdpi.com

Table 1: Theoretical Exact Mass for 2-(m-butoxyphenyl)-1,3,4-Oxadiazole

| Formula | Ion | Calculated Exact Mass |

| C₁₂H₁₄N₂O₂ | [M]⁺ | 218.1055 |

| C₁₂H₁₅N₂O₂ | [M+H]⁺ | 219.1133 |

| C₁₂H₁₄N₂NaO₂ | [M+Na]⁺ | 241.0953 |

Note: This table presents calculated values. Experimental verification via HRMS is required for confirmation.

Elucidation of Fragmentation Pathways

Electron ionization mass spectrometry (EI-MS) induces fragmentation of the molecule, providing a characteristic pattern that serves as a molecular fingerprint. The fragmentation pathways of 2-aryl-1,3,4-oxadiazoles are influenced by the stability of the heterocyclic ring and the nature of the substituents.

Common fragmentation patterns for 1,3,4-oxadiazoles involve the cleavage of the phenyl ring and the butoxy side chain. Key fragmentation steps for 2-(m-butoxyphenyl)-1,3,4-oxadiazole would be expected to include:

Loss of the butoxy group: Cleavage of the O-C₄H₉ bond, leading to a fragment corresponding to the 2-(m-hydroxyphenyl)-1,3,4-oxadiazole cation.

Benzylic-type cleavage: Fission of the C-C bonds within the butyl chain, leading to the loss of propene (C₃H₆) via a McLafferty-type rearrangement, or loss of a propyl radical (•C₃H₇).

Cleavage of the oxadiazole ring: The stable 1,3,4-oxadiazole (B1194373) ring can also undergo fragmentation, often initiated by the loss of CO or N₂. The fragmentation of the oxadiazole ring itself can lead to characteristic ions. researchgate.net For example, in some 2,5-disubstituted 1,3,4-oxadiazoles, the loss of isocyanic acid from the molecular ion has been observed. researchgate.net

Formation of a tropylium ion: A peak at m/z 91 is often observed in compounds containing a benzyl moiety, corresponding to the stable tropylium cation, though this would be less prominent for a butoxy-substituted phenyl ring compared to a benzyl-substituted compound. who.int

The resulting mass spectrum would display a molecular ion peak [M]⁺ and several fragment ion peaks, the relative intensities of which are characteristic of the molecule's structure.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Conformation and Torsional Angles of the 2-(m-butoxyphenyl) Substituent

While the specific crystal structure of 2-(m-butoxyphenyl)-1,3,4-oxadiazole is not publicly documented, analysis of related structures, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, reveals important conformational features. nih.gov In such structures, the 1,3,4-oxadiazole ring is typically found to be essentially planar. nih.gov The dihedral angle between the plane of the oxadiazole ring and the attached phenyl ring is a key conformational parameter. For 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, these dihedral angles are relatively small, indicating a high degree of conjugation between the aromatic systems. nih.gov

For 2-(m-butoxyphenyl)-1,3,4-oxadiazole, the butoxy group, with its flexible alkyl chain, would likely exhibit multiple possible conformations in the solid state. The torsional angles defining the orientation of the butoxy group relative to the phenyl ring (C-C-O-C) and within the butyl chain (C-O-C-C, O-C-C-C, and C-C-C-C) would be determined by the crystal packing forces to minimize steric hindrance and maximize favorable intermolecular interactions.

Table 2: Representative Torsional Angles in a Related 2,5-disubstituted-1,3,4-oxadiazole

| Dihedral Angle | Value (°) |

| Phenyl Ring 1 vs. Oxadiazole Ring | 8.06 (6) |

| Phenyl Ring 2 vs. Oxadiazole Ring | 11.21 (6) |

| Phenyl Ring 1 vs. Phenyl Ring 2 | 11.66 (5) |

Data from the crystal structure of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The packing of molecules in a crystal is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.govresearchgate.net This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and analysis of close contacts between neighboring molecules.

For a molecule like 2-(m-butoxyphenyl)-1,3,4-oxadiazole, several types of intermolecular interactions would be expected to contribute to the crystal packing:

π-π stacking: Interactions between the aromatic phenyl and oxadiazole rings of adjacent molecules.

C-H···π interactions: The hydrogen atoms of the butoxy group and the phenyl ring can interact with the π-electron clouds of neighboring aromatic rings.

Hirshfeld surface analysis of related 1,3,4-oxadiazole derivatives has shown that H···H and H···C/C···H interactions often make the most significant contributions to the crystal packing. nih.gov The presence of the butoxy group in the title compound would likely increase the contribution of H···H contacts. The analysis generates 2D fingerprint plots that quantify the percentage contribution of different types of intermolecular contacts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the conjugated system present in the molecule.

The UV-Vis spectrum of 2-(m-butoxyphenyl)-1,3,4-oxadiazole is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the phenyl ring and the 1,3,4-oxadiazole ring. The position of the butoxy group at the meta position will influence the electronic properties and thus the λmax value. For comparison, the UV-Vis spectrum of 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole shows a strong absorption maximum in the UV region, which is typical for such conjugated systems. nist.gov The specific λmax for the title compound would depend on the solvent used, as solvatochromic shifts can occur.

Table 3: Expected UV-Vis Absorption Data for 2-(m-butoxyphenyl)-1,3,4-Oxadiazole

| Solvent | Expected λmax (nm) | Type of Transition |

| Ethanol (B145695) | ~280-320 | π → π |

| Dichloromethane (B109758) | ~280-320 | π → π |

Note: These are estimated values based on related structures. Experimental determination is necessary for accurate data.

Computational and Theoretical Investigations of 2 M Butoxyphenyl 1,3,4 Oxadiazole

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of various chemical compounds, including substituted 1,3,4-oxadiazoles. DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model the geometric and electronic characteristics of these molecules.

Geometry Optimization and Molecular Structure Elucidation

A crucial first step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, providing insights into its three-dimensional structure. For a molecule like 2-(m-butoxyphenyl)-1,3,4-oxadiazole, this would involve calculating the most stable bond lengths and angles.

Determination of Bond Lengths and Bond Angles

Through geometry optimization, the precise bond lengths and angles of the molecule are calculated. For the 1,3,4-oxadiazole (B1194373) ring, this would include the C-O, C-N, and N-N bond lengths, as well as the internal angles of the heterocyclic ring. Similarly, the bond lengths and angles within the m-butoxyphenyl group and its connection to the oxadiazole ring would be determined. This data is fundamental to understanding the molecule's steric and electronic properties.

Hypothetical Data Table for Bond Lengths of 2-(m-butoxyphenyl)-1,3,4-Oxadiazole

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C2 | O1 | Data not available |

| C2 | N3 | Data not available |

| N3 | N4 | Data not available |

| N4 | C5 | Data not available |

| C5 | O1 | Data not available |

| C5 | C(phenyl) | Data not available |

| O(butoxy) | C(phenyl) | Data not available |

Hypothetical Data Table for Bond Angles of 2-(m-butoxyphenyl)-1,3,4-Oxadiazole

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| O1 | C2 | N3 | Data not available |

| C2 | N3 | N4 | Data not available |

| N3 | N4 | C5 | Data not available |

| N4 | C5 | O1 | Data not available |

| C5 | O1 | C2 | Data not available |

| C(phenyl) | C5 | N4 | Data not available |

Conformational Analysis of the Butoxyphenyl Side Chain

The butoxyphenyl side chain introduces conformational flexibility to the molecule. A conformational analysis would be necessary to identify the most stable spatial arrangement (conformer) of this chain. This involves rotating the single bonds within the butoxy group and calculating the energy of each resulting conformation. The dihedral angles defining the orientation of the butoxy group relative to the phenyl ring and the phenyl ring relative to the oxadiazole ring would be key parameters in this analysis.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are then correlated with experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy, to assign the observed spectral bands to specific vibrational modes of the molecule. This correlation helps to confirm the calculated molecular structure. For 2-(m-butoxyphenyl)-1,3,4-oxadiazole, this would involve identifying the characteristic stretching and bending vibrations of the oxadiazole ring, the phenyl ring, and the butoxy group.

Electronic Structure Analysis

DFT is also used to analyze the electronic structure of the molecule, providing insights into its reactivity and electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity. A smaller energy gap generally indicates higher reactivity. For 2-(m-butoxyphenyl)-1,3,4-oxadiazole, the analysis would involve calculating the energies of the HOMO and LUMO and determining the energy gap. The spatial distribution of these orbitals would also be visualized to identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule.

Hypothetical Data Table for HOMO-LUMO Energies of 2-(m-butoxyphenyl)-1,3,4-Oxadiazole

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MESP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or near-zero potential.

For 1,3,4-oxadiazole derivatives, MESP analysis reveals characteristic patterns of charge distribution. The nitrogen atoms of the oxadiazole ring are generally identified as the most electronegative sites, making them prone to electrophilic attack. nih.gov Conversely, the hydrogen atoms of the phenyl ring typically exhibit the most positive electrostatic potential. nih.gov

In the case of 2-(m-butoxyphenyl)-1,3,4-oxadiazole, the MESP map would be expected to show a region of high electron density (red) around the nitrogen atoms of the 1,3,4-oxadiazole ring. The oxygen atom of the butoxy group would also contribute to a region of negative potential. The hydrogen atoms of the butoxy chain and the phenyl ring would be characterized by positive electrostatic potential (blue), rendering them susceptible to nucleophilic interactions. This distribution of electrostatic potential is crucial for understanding how the molecule interacts with other chemical species and biological targets.

Interactive Table: Predicted Molecular Electrostatic Potential Hotspots in 2-(m-butoxyphenyl)-1,3,4-Oxadiazole

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Nitrogen Atoms (Oxadiazole Ring) | Negative (Electron-Rich) | Prone to Electrophilic Attack |

| Oxygen Atom (Butoxy Group) | Negative (Electron-Rich) | Prone to Electrophilic Attack |

| Hydrogen Atoms (Phenyl Ring & Butoxy Chain) | Positive (Electron-Poor) | Prone to Nucleophilic Attack |

Charge Distribution Analysis (e.g., Mulliken Charges)

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing a quantitative measure of the electron distribution. wikipedia.org This analysis is performed using quantum chemical calculations and offers insights into the electronic structure and polar nature of the molecule. It's important to note that Mulliken charges can be sensitive to the choice of basis set used in the calculation. wikipedia.org

For heterocyclic compounds, the distribution of Mulliken charges can highlight the electronegativity differences between atoms and identify charge localization. In studies of various 1,3,4-oxadiazole derivatives, Mulliken population analysis has been employed to understand the charge distribution across the molecule. nih.gov

For 2-(m-butoxyphenyl)-1,3,4-oxadiazole, a Mulliken charge analysis would likely reveal that the nitrogen and oxygen atoms carry negative partial charges due to their high electronegativity. The carbon atoms, particularly those in the oxadiazole ring and those bonded to the heteroatoms, would exhibit varied charges depending on their bonding environment. The hydrogen atoms are expected to carry positive partial charges. The specific values of these charges would provide a more detailed picture of the molecule's polarity and its potential for electrostatic interactions.

Interactive Table: Predicted Mulliken Charge Distribution in 2-(m-butoxyphenyl)-1,3,4-Oxadiazole

| Atom/Group | Predicted Mulliken Charge | Rationale |

| Nitrogen Atoms (Oxadiazole) | Negative | High electronegativity |

| Oxygen Atom (Oxadiazole) | Negative | High electronegativity |

| Oxygen Atom (Butoxy) | Negative | High electronegativity |

| Carbon Atoms (Oxadiazole) | Positive | Bonded to electronegative N and O atoms |

| Carbon Atoms (Phenyl Ring) | Varied (Slightly Negative/Positive) | Influenced by substituents and resonance |

| Hydrogen Atoms | Positive | Lower electronegativity compared to C, N, O |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer dynamic perspectives on the behavior of molecules, complementing the static information provided by quantum chemical calculations. These methods are instrumental in understanding the conformational flexibility, stability, and reactivity of compounds like 2-(m-butoxyphenyl)-1,3,4-oxadiazole.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a molecule in various environments.

An MD simulation of 2-(m-butoxyphenyl)-1,3,4-oxadiazole would likely reveal the flexibility of the butoxy chain and the rotational freedom around the single bond connecting the phenyl ring to the oxadiazole core. The simulation could also predict how the molecule might bind to a receptor site, highlighting the key interactions that stabilize the complex. This information is invaluable for drug design and understanding the molecule's mechanism of action at a molecular level.

Assessment of Stability and Reactivity Profiles

Computational methods are frequently used to assess the stability and reactivity of molecules. Parameters derived from Density Functional Theory (DFT) calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly useful in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. ajchem-a.com

Studies on various 1,3,4-oxadiazole derivatives have utilized DFT to calculate these parameters and predict their stability and reactivity. mdpi.comajchem-a.com For 2-(m-butoxyphenyl)-1,3,4-oxadiazole, DFT calculations would provide insights into its electronic properties. The HOMO would likely be localized on the electron-rich phenyl and butoxy groups, while the LUMO might be centered on the electron-deficient oxadiazole ring. The energy difference between these orbitals would determine the molecule's susceptibility to electronic excitation and chemical reactions.

Interactive Table: Predicted Stability and Reactivity Parameters for 2-(m-butoxyphenyl)-1,3,4-Oxadiazole

| Parameter | Predicted Value/Location | Implication |

| HOMO Energy | Relatively High | Indicates electron-donating ability |

| LUMO Energy | Relatively Low | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability and reactivity |

| HOMO Localization | Phenyl and butoxy groups | Site of potential oxidation |

| LUMO Localization | Oxadiazole ring | Site of potential reduction |

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical calculations can also be employed to investigate the mechanisms of chemical reactions involving 1,3,4-oxadiazole derivatives. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the most favorable reaction pathways.

While specific theoretical studies on the reaction mechanisms of 2-(m-butoxyphenyl)-1,3,4-oxadiazole are not extensively documented, the general reactivity of the 1,3,4-oxadiazole ring is known. The ring is relatively stable but can undergo reactions such as nucleophilic substitution at the carbon atoms, particularly if activated by electron-withdrawing groups. The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines, a process that can be modeled computationally to understand the reaction mechanism in detail.

Theoretical studies could elucidate the step-by-step mechanism of the synthesis of 2-(m-butoxyphenyl)-1,3,4-oxadiazole, providing valuable information for optimizing reaction conditions and improving yields. Furthermore, such studies could predict the products of potential degradation pathways, contributing to a better understanding of the compound's chemical stability.

Advanced Applications of 1,3,4 Oxadiazole Scaffolds in Material Science and Other Fields

Luminescent and Optoelectronic Materials

No research data was found regarding the application of 2-(m-butoxyphenyl)-1,3,4-oxadiazole in luminescent and optoelectronic materials. While the broader class of 1,3,4-oxadiazole (B1194373) derivatives is known for these properties, specific studies on this compound are not available.

There is no available information detailing the electron-transporting properties of 2-(m-butoxyphenyl)-1,3,4-oxadiazole.

No studies were found that describe the incorporation of 2-(m-butoxyphenyl)-1,3,4-oxadiazole into polymers or investigate its use in polymer applications.

There is no research available on the development or use of 2-(m-butoxyphenyl)-1,3,4-oxadiazole as a photosensitizer.

No data was found to suggest that 2-(m-butoxyphenyl)-1,3,4-oxadiazole has been investigated for liquid crystal applications.

Agrochemical Applications

There is a lack of specific research on the agrochemical applications of 2-(m-butoxyphenyl)-1,3,4-oxadiazole. General studies on 1,3,4-oxadiazole derivatives indicate their potential in this field, but data for the specified compound is absent.

No studies detailing the herbicidal properties or efficacy of 2-(m-butoxyphenyl)-1,3,4-oxadiazole were identified.

Despite a comprehensive search of scientific literature, no specific research findings or data were found for the chemical compound "Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)-" within the scope of the requested article outline. The available literature focuses on the broader class of 1,3,4-oxadiazole derivatives and does not provide specific details regarding the insecticidal, fungicidal, or specific chemical design applications of the 2-(m-butoxyphenyl) substituted variant.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)-" based on the currently available research. Information on the following topics for this specific compound is not present in the public domain:

Role as a Privileged Scaffold in Chemical Design

Structure-Activity Relationship (SAR) Studies in Chemical Optimization

General information about the 1,3,4-oxadiazole scaffold is available but would not meet the strict requirements of focusing solely on "Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)-".

Future Research Directions and Outlook for 2 M Butoxyphenyl 1,3,4 Oxadiazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has traditionally relied on cyclodehydration reactions of diacylhydrazines using harsh reagents like phosphorus oxychloride or polyphosphoric acid. nih.gov Future research should pivot towards the development of more sustainable and efficient synthetic routes for 2-(m-butoxyphenyl)-1,3,4-oxadiazole.

Green chemistry approaches are paramount. Methodologies such as microwave-assisted synthesis have already demonstrated considerable advantages, including accelerated reaction rates, milder conditions, and higher yields for various oxadiazole analogs. mdpi.com Applying these techniques to the synthesis of 2-(m-butoxyphenyl)-1,3,4-oxadiazole from m-butoxybenzohydrazide and a suitable acylating agent could significantly reduce reaction times and energy consumption. mdpi.comresearchgate.net

Furthermore, the exploration of solvent-free reaction conditions or the use of eco-friendly solvents like ethanol (B145695) or water is a critical avenue. researchgate.net The use of solid-supported catalysts or greener cyclizing agents, such as iodine in the presence of an oxidant like mercury oxide, could also provide more environmentally benign alternatives to traditional methods. mdpi.comnih.gov

Table 1: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazole Synthesis

| Methodology | Advantages | Disadvantages | Applicability to 2-(m-butoxyphenyl)-1,3,4-Oxadiazole |

|---|---|---|---|

| Conventional Heating | Well-established procedures. | Long reaction times, harsh reagents (e.g., POCl₃), often low yields. | Current standard, but with significant room for improvement. |

| Microwave Irradiation | Rapid reaction rates, higher yields, milder conditions. mdpi.com | Requires specialized equipment. | High potential for optimizing synthesis, reducing waste and energy use. mdpi.com |

| Solvent-Free Reactions | Reduced solvent waste, simplified work-up. researchgate.net | May not be suitable for all substrates. | Promising for a more sustainable process. |

| Green Catalysts (e.g., Iodine) | Milder reaction conditions, less toxic reagents. mdpi.comnih.gov | Catalyst may need to be removed from the final product. | A viable alternative to harsh dehydrating agents. |

Exploration of Advanced Spectroscopic and Analytical Techniques

While standard spectroscopic methods like IR, ¹H NMR, ¹³C NMR, and mass spectrometry are essential for routine characterization, future studies on 2-(m-butoxyphenyl)-1,3,4-oxadiazole would benefit from more advanced analytical techniques. nih.govwjpmr.comwho.int These methods can provide deeper insights into the compound's three-dimensional structure, electronic properties, and purity.

High-Resolution Mass Spectrometry (HRMS) should be employed for unambiguous confirmation of its elemental composition. mdpi.com Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), could be used to definitively assign all proton and carbon signals, especially for more complex derivatives or hybrid molecules.

For solid-state characterization, X-ray crystallography would be invaluable. A crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions (e.g., crystal packing, hydrogen bonding), which are crucial for understanding its physical properties and for designing computational models. rsc.org

Expansion of Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding and accelerating experimental research. For 2-(m-butoxyphenyl)-1,3,4-oxadiazole, a significant expansion of computational modeling is a key future direction.

Density Functional Theory (DFT) calculations can be used to investigate its electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. researchgate.netnahrainuniv.edu.iq This information is vital for predicting its reactivity, stability, and potential applications in electronic materials. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling, particularly 3D-QSAR, can be employed if a series of related analogs are synthesized and tested for a specific biological activity. nih.gov Such models can identify the key structural features of the 2-(m-butoxyphenyl)-1,3,4-oxadiazole scaffold that are critical for its activity, enabling the rational design of more potent compounds. nih.gov Furthermore, molecular docking studies can predict the binding interactions of the compound with specific biological targets, such as enzymes or receptors, providing insights into its potential mechanism of action as a therapeutic agent. nih.govbibliotekanauki.plnih.gov

Design and Synthesis of Hybrid Oxadiazole Systems

A promising strategy in drug discovery and materials science is the creation of hybrid molecules, which combine two or more distinct pharmacophores or functional moieties to achieve synergistic or multi-target effects. rsc.orgfrontiersin.orgnih.govnih.gov Future research should focus on the design and synthesis of hybrid systems incorporating the 2-(m-butoxyphenyl)-1,3,4-oxadiazole unit.

This scaffold could be chemically linked to other heterocyclic systems known for specific properties. For instance:

Hybrids with Fluorene: To develop new electron-transporting materials for organic light-emitting diodes (OLEDs). rsc.org

Hybrids with Quinoxaline or Thiazolidinedione: To create novel compounds with potential anticancer or antidiabetic activities. nih.govnih.gov

Hybrids with Pyrimidine: To explore new agents for treating cognitive dysfunctions.

The synthesis of these hybrids could be achieved through multi-step reactions where the 2-(m-butoxyphenyl)-1,3,4-oxadiazole core is functionalized with a suitable linker for subsequent coupling with another active molecule. researchgate.net

Potential for Emerging Technologies and Interdisciplinary Research

The unique electronic properties of the 1,3,4-oxadiazole ring make it a candidate for various technological applications. nih.gov The electron-deficient nature of the ring suggests that 2-(m-butoxyphenyl)-1,3,4-oxadiazole could function as an electron transport material, a key component in OLEDs. rsc.org

In the realm of medicinal chemistry, the broad spectrum of biological activities associated with 1,3,4-oxadiazoles—including anticancer, antimicrobial, and anti-inflammatory properties—suggests that 2-(m-butoxyphenyl)-1,3,4-oxadiazole should be screened against a wide range of biological targets. mdpi.comresearchgate.netnih.gov Its butoxy group may enhance its ability to cross cell membranes, potentially improving bioavailability.

Interdisciplinary research will be crucial. Collaborations between synthetic chemists, computational chemists, pharmacologists, and materials scientists will be essential to fully explore and realize the potential of 2-(m-butoxyphenyl)-1,3,4-oxadiazole in fields ranging from organic electronics to drug discovery.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(m-butoxyphenyl)-1,3,4-oxadiazole derivatives?

- Methodological Answer : Microwave-assisted synthesis is a preferred method due to its rapid reaction times (10–30 minutes) and high yields (>85%). This approach minimizes side reactions and is energy-efficient compared to conventional heating . Alternatively, Huisgen cycloaddition using acyl hydrazides and carboxylic acids under mild conditions (e.g., acetic anhydride/silica gel) provides regioselective control . For greener protocols, solvent-free mechanochemical grinding or ultrasound-assisted synthesis can reduce environmental impact while maintaining yields of 70–90% .

Q. How do researchers screen the biological activity of 1,3,4-oxadiazole derivatives?

- Methodological Answer : Standardized in vitro assays are used for initial screening:

- Anticancer : MTT assay against cell lines (e.g., MCF-7, HeLa) with IC₅₀ values typically <50 μM .

- Antimicrobial : Broth microdilution (MIC <25 μg/mL against S. aureus or C. albicans) .

- Antiviral : Plaque reduction assays (e.g., HIV-1 reverse transcriptase inhibition) .

Q. What analytical techniques confirm the structural integrity of synthesized oxadiazole derivatives?

- Methodological Answer :

- NMR : Distinct peaks for oxadiazole protons at δ 8.1–8.5 ppm (¹H) and 160–165 ppm (¹³C) .

- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 252.27 for C₁₅H₁₂N₂O₂) .

- X-ray Crystallography : Confirms planarity of the oxadiazole ring and substituent orientation .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) analysis in 1,3,4-oxadiazole derivatives?

- Methodological Answer :

Substituent Variation : Systematically modify the m-butoxyphenyl group (e.g., electron-withdrawing groups like -NO₂ at the para position enhance anticancer activity by 30–40% ).

Bioisosteric Replacement : Replace the oxadiazole ring with 1,2,4-triazole or thiadiazole to assess potency retention .

Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., dipole moments) with IC₅₀ values .

- Data Contradiction : Discrepancies between computational predictions and experimental results often arise from solvation effects or protein flexibility in target binding .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability (e.g., Cₘₐₓ >1 μg/mL in rodents) and metabolic stability (CYP450 enzyme screening) .

- Formulation Optimization : Use liposomal encapsulation to improve solubility and reduce off-target effects .

- Toxicity Mitigation : Replace metabolically labile groups (e.g., methoxy → trifluoromethyl) to enhance half-life .

Q. How does regioisomerism (1,3,4- vs. 1,2,4-oxadiazole) impact pharmacological properties?

- Methodological Answer :

- Lipophilicity : 1,3,4-Oxadiazoles exhibit lower log D (1.2 vs. 2.5 for 1,2,4-isomers), improving aqueous solubility .

- Metabolic Stability : 1,3,4-Oxadiazoles are less prone to CYP3A4-mediated degradation (t₁/₂ >6 hours vs. 2 hours for 1,2,4-isomers) .

- hERG Inhibition : 1,3,4-Oxadiazoles show reduced cardiotoxicity (IC₅₀ >10 μM) due to weaker π-π stacking with potassium channels .

Q. What computational strategies predict binding affinity with target enzymes?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide to simulate interactions with, e.g., EGFR kinase (binding energy <−8 kcal/mol) .

- MD Simulations : GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .

- QSAR Models : 2D descriptors (e.g., polar surface area <90 Ų) correlate with antifungal activity (R² >0.7) .

Q. How to optimize substituents for enhanced bioactivity and reduced toxicity?

- Methodological Answer :

- Systematic Substitution : Introduce halogen atoms (e.g., -Cl at position 4 of phenyl) to boost antimicrobial activity (MIC reduced by 50%) while maintaining low cytotoxicity (CC₅₀ >100 μM) .

- In Silico Toxicity Prediction : Use SwissADME or ProTox-II to flag hepatotoxic or mutagenic groups (e.g., nitro → safer sulfonamide analogs) .

- In Vivo Validation : Zebrafish models for acute toxicity (LD₅₀ >100 mg/kg) and teratogenicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.